molecular formula C17H13NO6 B2960874 (1,3-Dioxoisoindol-2-yl) 2-(4-methoxyphenoxy)acetate CAS No. 900634-65-3

(1,3-Dioxoisoindol-2-yl) 2-(4-methoxyphenoxy)acetate

Cat. No. B2960874
CAS RN: 900634-65-3
M. Wt: 327.292
InChI Key: OVFVPNPWBRRLTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of phthalic anhydride with either 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The resulting product is a novel derivative with a dioxoisoindole core and an acetate moiety .


Molecular Structure Analysis

The molecular formula C16H13NO6 suggests a complex structure. The compound consists of a phthalimide fragment linked to an ethoxyacetate group. The phthalimide portions are nearly planar, forming a dihedral angle of approximately 53.64° .

Scientific Research Applications

Corrosion Inhibition for Carbon Steel

One study focused on the novel synthesis of N-Hydroxy Phthalimide derivatives, including 1,3-dioxoisoindolin-2-yl acetate derivatives, to investigate their corrosion inhibition efficiency for carbon steel in hydrochloric acid solution. The derivatives displayed inhibition efficiency ranging from 85% to 99%, suggesting their potential as effective corrosion inhibitors. These findings are supported by thermodynamic calculations, demonstrating their utility in protecting carbon steel against acidic corrosion (Shamaya et al., 2021).

Antimicrobial Activities

Another research area involves the design and synthesis of novel Isatin derivatives, including ethyl 2-((1-methyl-2, 3-dioxoindolin-5-yl) methoxy) acetate. These derivatives have shown promising antimicrobial activity, marking an advancement in the development of new bioactive molecules with potential applications in combating microbial resistance. The study highlights the importance of structural modifications to enhance bioactivity and physical properties of these compounds (Qin et al., 2011).

AChE Inhibition for Alzheimer's Research

In the context of Alzheimer's disease, the evaluation of phthalimide derivatives, particularly dioxoisoindolines, as AChE inhibitors is of significant interest. These compounds have been identified as potent inhibitors of acetylcholinesterase, a key enzyme involved in the progression of Alzheimer’s disease. This research sheds light on the therapeutic potential of dioxoisoindoline derivatives in the treatment of neurodegenerative diseases, providing a foundation for future drug development (Andrade-Jorge et al., 2018).

Synthesis and Bioactivity of Ethyl 2-((1-Methyl-2, 3-Dioxoindolin-5-yl) Methoxy) Acetate

Further investigation into Isatin derivatives for their antimicrobial activities reveals that ethyl 2-((1-methyl-2, 3-dioxoindolin-5-yl) methoxy) acetate exhibits good antimicrobial activity against Staphylococcus aureus. This study emphasizes the potential of these derivatives in developing new antimicrobial agents, highlighting their significance in addressing antibiotic resistance challenges (Qin et al., 2011).

Future Directions


properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-(4-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6/c1-22-11-6-8-12(9-7-11)23-10-15(19)24-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFVPNPWBRRLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132895418

CAS RN

900634-65-3
Record name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
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